molecular formula C15H20ClF2NO3 B8524998 (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester

(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester

Cat. No.: B8524998
M. Wt: 335.77 g/mol
InChI Key: ABQMUAVLBFFIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chlorinated phenyl ring, and difluorinated substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate:

    Hydroxylation: The next step is the hydroxylation of the intermediate to introduce the hydroxy group at the desired position.

    Carbamate Formation: The final step involves the reaction of the hydroxylated intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorinated or difluorinated substituents.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can result in the replacement of the chlorine atom with another functional group.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of chlorinated and fluorinated substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorinated and fluorinated substituents can influence the compound’s binding affinity and selectivity for these targets. The hydroxy group may also play a role in the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate

Uniqueness

tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate stands out due to its combination of chlorinated and difluorinated substituents, which impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C15H20ClF2NO3

Molecular Weight

335.77 g/mol

IUPAC Name

tert-butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C15H20ClF2NO3/c1-15(2,3)22-14(21)19-12(13(20)8-16)6-9-4-10(17)7-11(18)5-9/h4-5,7,12-13,20H,6,8H2,1-3H3,(H,19,21)

InChI Key

ABQMUAVLBFFIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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